2-((6-Chloropyrimidin-4-yl)amino)acetic acid
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Overview
Description
2-((6-Chloropyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)acetic acid typically involves the reaction of 6-chloropyrimidine with glycine under specific conditions. One common method involves the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and ensuring the purity of the starting materials. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((6-Chloropyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the glycine moiety.
6-Chloropyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the glycine moiety.
Uniqueness
2-((6-Chloropyrimidin-4-yl)amino)acetic acid is unique due to the presence of both the chloropyrimidine and glycine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
1159825-92-9 |
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Molecular Formula |
C6H6ClN3O2 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10) |
InChI Key |
IJDXWEBLTQFOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCC(=O)O |
Origin of Product |
United States |
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